molecular formula C12H13N3O2S2 B2925455 N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide CAS No. 2189498-65-3

N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2925455
CAS No.: 2189498-65-3
M. Wt: 295.38
InChI Key: JPKOLPBINAVTHD-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide (CAS 2189498-65-3) is a synthetic small molecule with a molecular formula of C12H13N3O2S2 and a molecular weight of 295.38 g/mol. This hybrid compound features a thiophene-sulfonamide moiety linked to a cyclopropylpyrimidine scaffold, a structural motif of significant interest in modern medicinal chemistry. The thiophene-sulfonamide component is recognized as a privileged structure in drug discovery, with documented scientific literature exploring similar hybrids for their potential to interact with key biological targets . Research into analogous compounds suggests that such molecules can exhibit promising binding affinities to enzymatic targets like dihydrofolate reductase (DHFR) and squalene epoxidase, indicating potential as a starting point for the development of novel antimicrobial agents . The presence of the sulfonamide group (-SO2NH-) can confer the ability to act as a hydrogen bond donor and acceptor, facilitating key interactions with enzyme active sites. The specific structural features of this compound, including the cyclopropyl group and the pyrimidine methyl bridge, make it a valuable chemical tool for exploratory research in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the investigation of new therapeutic strategies against resistant pathogens . This product is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c16-19(17,12-2-1-5-18-12)15-7-10-6-11(9-3-4-9)14-8-13-10/h1-2,5-6,8-9,15H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKOLPBINAVTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the thiophene ring with the cyclopropylpyrimidinyl moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide":

Chemical Information

  • PubChem CID: 44276512
  • Molecular Weight: 500.7 g/mol
  • IUPAC Name: N-cyclopropyl-N-[2-[3-[[[( E)-6,6-dimethylhept-2-en-4-ynyl]-ethylamino]methyl]phenoxy]ethyl]thiophene-2-sulfonamide
  • SMILES: CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCCN(C2CC2)S(=O)(=O)C3=CC=CS3

Potential Applications

  • Pharmaceutical Applications:
    • Hydantoin compounds (related to the sulfonamide group) can be used to treat respiratory tract diseases, such as asthma and chronic obstructive pulmonary disease (COPD) . They may also be used in the treatment of diseases of bone and joints such as osteoarthritis and rheumatoid arthritis .
  • Cosmetic Applications:
    • Polymers, including synthetic and semi-synthetic ones, are used in cosmetics as film formers, fixatives, rheology modifiers, emulsifiers, and for other purposes .
    • Cosmetic polymers can be used to prepare nanoparticles for the delivery of fragrances or active nutrients to the skin .
  • Research and Development:
    • Experimental design techniques can be used to optimize the formulation and development of stable, safe, and effective cosmetic products .

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiophene ring can interact with hydrophobic pockets within proteins, enhancing its binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Pyrimidine Substituent(s) Sulfonamide Linkage Key Functional Groups Potential Applications
N-[(6-Cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide (Target) 6-Cyclopropyl Thiophene-2-sulfonamide Cyclopropyl, methyl bridge Enzyme inhibition, antimicrobials
N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide 4-(4-Fluorophenyl), 6-isopropyl Methanesulfonamide Fluorophenyl, isopropyl, formyl Crystallography studies
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-5-(isoxazol-5-yl)thiophene-2-sulfonamide N/A (No pyrimidine) Thiophene-2-sulfonamide Benzo[d]thiazolyl, isoxazolyl Anthrax lethal factor inhibition
Bromo-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide N/A (Chroman core) Thiophene-2-sulfonamide Chroman, hydroxyl Antimalarial research
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide N/A (Phenyl core) Methanesulfonamide Chloroacetyl Synthetic intermediate

Key Differences and Implications

Pyrimidine Substitution :

  • The cyclopropyl group in the target compound contrasts with isopropyl (e.g., ) or fluorophenyl substituents in analogues. Cyclopropyl’s ring strain and electron-withdrawing effects may enhance binding specificity compared to bulkier or electron-rich groups .
  • Methyl bridging in the target compound provides conformational flexibility, whereas rigid linkages (e.g., direct aryl attachments in ) may restrict rotational freedom.

Sulfonamide Linkage :

  • The thiophene-2-sulfonamide group in the target compound offers a planar, π-conjugated system for interactions with aromatic residues in enzymes, unlike aliphatic sulfonamides (e.g., methanesulfonamide in ). This is critical for target recognition in antimicrobial or anticancer applications .

Biological Activity :

  • Compounds with benzo[d]thiazolyl or isoxazolyl groups (e.g., ) demonstrate potent inhibition of anthrax lethal factor, suggesting that the target compound’s pyrimidine-thiophene scaffold could be optimized for similar enzymatic targets.
  • Chroman-containing sulfonamides (e.g., ) exhibit antimalarial activity, highlighting the role of fused ring systems in modulating bioavailability and target engagement.

Research Findings and Trends

SAR Studies :

  • Electron-deficient pyrimidine rings (e.g., with cyclopropyl or fluorophenyl groups) improve metabolic stability compared to electron-rich analogues .
  • Thiophene sulfonamides exhibit superior binding to serine/threonine kinases compared to furan or phenyl sulfonamides, as shown in .

Crystallographic Data :

  • Pyrimidine sulfonamides with N-methyl groups (e.g., ) show well-defined crystal packing due to hydrogen bonding between sulfonamide oxygen and adjacent aromatic protons, a feature likely shared by the target compound .

Biological Activity

N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its pharmacological properties.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its electron-rich characteristics, and a pyrimidine moiety. The presence of these heterocycles contributes to the compound's diverse biological properties. The molecular formula is C13H14N3O2SC_{13}H_{14}N_{3}O_{2}S with a molecular weight of 282.33 g/mol.

Table 1: Structural Overview

ComponentDescription
Molecular FormulaC13H14N3O2SC_{13}H_{14}N_{3}O_{2}S
Molecular Weight282.33 g/mol
Key Functional GroupsThiophene, Pyrimidine
Chemical ClassSulfonamide

Anticancer Activity

Research has indicated that compounds containing thiophene and pyrimidine rings exhibit significant anticancer properties. For instance, this compound has been evaluated for its effectiveness against various cancer cell lines.

  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. In particular, it may target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of thiophene-based sulfonamides showed promising results in inhibiting CDK5 activity, which is often upregulated in cancerous tissues .

Anti-inflammatory Properties

Thiophene derivatives are recognized for their anti-inflammatory effects, attributed to their ability to inhibit the production of inflammatory mediators.

  • Target Enzymes : The primary targets include cyclooxygenases (COX) and lipoxygenases (LOX), which play significant roles in the inflammatory response.
  • Research Findings : In vitro studies have demonstrated that thiophene-based compounds can reduce the expression of pro-inflammatory cytokines, thereby alleviating inflammation .

Antimicrobial Activity

The compound also shows potential antimicrobial activity against various pathogens.

  • Spectrum of Activity : Preliminary tests indicate efficacy against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

Table 2: SAR Insights

ModificationEffect on Activity
Cyclopropyl GroupEnhances binding affinity
Thiophene RingContributes to electron density
Sulfonamide GroupIncreases solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling a functionalized pyrimidine scaffold with a thiophene-sulfonamide moiety. For example, intermediates like 6-cyclopropylpyrimidin-4-ylmethanol may be synthesized via nucleophilic substitution or cross-coupling reactions, followed by sulfonylation using thiophene-2-sulfonyl chloride. Key steps include:

  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) .
  • Characterization : Intermediates are confirmed via 1H^1 \text{H}-NMR (e.g., δ 4.25 ppm for methylene protons adjacent to sulfonamide) and LC-MS for molecular weight validation .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to assign protons and carbons (e.g., thiophene ring protons at δ 7.1–7.9 ppm; pyrimidine carbons at δ 150–160 ppm). IR spectroscopy confirms sulfonamide S=O stretches (~1350–1150 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., C-S bond ~1.76 Å) and torsion angles. SHELX software refines data, with R-factors < 0.07 indicating high accuracy .

Q. What are the critical parameters for reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Reagent Purity : Use anhydrous solvents (e.g., DMF or THF) to avoid side reactions.
  • Reaction Monitoring : TLC (e.g., silica gel, hexane/ethyl acetate) tracks progress.
  • Yield Optimization : Control temperature (e.g., 80–100°C for cyclopropane ring formation) and stoichiometry (1:1.2 molar ratio of pyrimidine to sulfonyl chloride) .

Advanced Research Questions

Q. How can researchers address conflicting crystallographic data in sulfonamide derivatives?

  • Methodological Answer : Discrepancies in bond lengths or disordered atoms (e.g., sulfonyl oxygen positions) are resolved by:

  • Data Validation : Cross-checking with SHELXL's restraints (e.g., DFIX for S-O bonds) .
  • Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., N-H···O=S) to explain deviations .
  • Multi-Conformer Models : For disordered regions, refine occupancy ratios (e.g., 0.58:0.42 for oxygen atoms) .

Q. What strategies optimize the yield of thiophene-sulfonamide derivatives under varying reaction conditions?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance sulfonylation efficiency by stabilizing transition states .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • Post-Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) on the pyrimidine ring to improve solubility and reaction kinetics .

Q. How do substituents on the pyrimidine ring affect the electronic properties and reactivity of the sulfonamide group?

  • Methodological Answer :

  • Electronic Effects : Cyclopropyl groups increase ring strain, enhancing electrophilicity at the pyrimidine C4 position. This is confirmed by DFT calculations showing reduced LUMO energy (-1.8 eV) .
  • Reactivity Trends : Electron-donating groups (e.g., -OCH3_3) decrease sulfonamide acidity (pKa ~8.5 vs. ~7.2 for -CF3_3), impacting biological activity .

Q. What methodologies are employed to assess the biological activity of thiophene-sulfonamide derivatives?

  • Methodological Answer :

  • In Vitro Assays : Enzyme inhibition (e.g., carbonic anhydrase) measured via UV-Vis spectroscopy (IC50_{50} values).
  • Cellular Studies : Cytotoxicity evaluated using MTT assays (e.g., IC50_{50} ~50 µM in cancer cell lines) .
  • Validation : Replicate experiments (n ≥ 3) and compare with positive controls (e.g., acetazolamide for sulfonamide activity) .

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